3-(6-Methylpyridin-3-yl)morpholine

Descripción

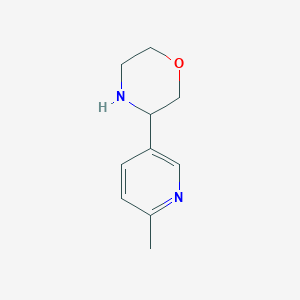

3-(6-Methylpyridin-3-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and linked to a morpholine moiety at the 3-position. The morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and contributes to the compound’s basicity.

Propiedades

Fórmula molecular |

C10H14N2O |

|---|---|

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

3-(6-methylpyridin-3-yl)morpholine |

InChI |

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-13-5-4-11-10/h2-3,6,10-11H,4-5,7H2,1H3 |

Clave InChI |

AIMRGILHCMJVAL-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C(C=C1)C2COCCN2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under suitable conditions. One common method involves the use of 6-methylpyridin-3-yl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated morpholine or pyridine rings.

Substitution: Substituted morpholine or pyridine derivatives.

Aplicaciones Científicas De Investigación

3-(6-Methylpyridin-3-yl)morpholine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s disease.

Mecanismo De Acción

The mechanism of action of 3-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For example, it has been studied as a muscarinic receptor agonist, which can modulate cognitive functions and protect neurons from oxidative stress .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-(6-Methylpyridin-3-yl)morpholine with structurally related pyridine-morpholine derivatives, focusing on substituent effects, physicochemical properties, and functional diversity.

Substituent Effects on Pyridine-Morpholine Derivatives

Key Research Findings

- In contrast, chloro and nitro groups (electron-withdrawing) reduce electron density, favoring electrophilic attacks . The nitro derivative (C₉H₁₁N₅O₃) exhibits a higher molecular weight (249.22 g/mol) and likely lower solubility in aqueous media compared to the methyl analog .

- Steric and Solubility Considerations: Methyl substituents may reduce steric hindrance compared to bulkier aryl or halogen groups (e.g., bromine in C₉H₇BrClNO₂), improving synthetic accessibility . Morpholine’s oxygen atom enhances solubility in polar solvents, but methyl groups could counterbalance this by increasing hydrophobicity .

- Thermal Stability: While melting points for the target compound are unavailable, analogs like 3-cyano-2-methoxy-4-(n-methoxyphenyl)pyridin-6-yl derivatives (e.g., mp 243–244°C in ) suggest that substituents significantly influence thermal stability. Methyl groups may lower melting points compared to nitro or cyano groups due to reduced intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.